This review is focused on the hydrophobic modification designs of polysaccharides, the preparation methods and characteristics of micelles, and the applications of amphiphilic polysaccharide micelles in the field of biomedicine . It is expected to provide some ideas and inspiration for the design of polysaccharide drug carriers .
MBPs have emerged as a diverse and innovation-enabling class of peptides in applications such as plant/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation, and analytics for micro-/nanoplastics quantification . Progress has been fueled by recent advancements in protein engineering methodologies and advances in computational and analytical methodologies .
This allows the design of material-specific MBPs with fine-tuned binding strength for numerous demands in material science applications . A genetic or chemical conjugation of second (biological, chemical, or physical property-changing) functionality to MBPs empowers the design of advanced (hybrid) materials, bioactive coatings, and analytical tools .
(S)-4-Methyloxazolidin-2-one is a heterocyclic organic compound with the molecular formula and a molecular weight of 101.10 g/mol. It features a five-membered ring structure containing both nitrogen and oxygen atoms, specifically classified as an oxazolidinone. This compound is characterized by its chirality, with the (S)-enantiomer being of particular interest due to its unique biological properties and applications in medicinal chemistry .
Research indicates that (S)-4-Methyloxazolidin-2-one exhibits notable biological activities, particularly in the field of pharmaceuticals. It has been studied for its potential as an antibacterial agent, especially against Gram-positive bacteria. Additionally, its structural properties allow it to interact with various biological targets, making it a candidate for further exploration in drug development .
Several methods have been developed for synthesizing (S)-4-Methyloxazolidin-2-one:
(S)-4-Methyloxazolidin-2-one finds applications across various fields:
Studies on (S)-4-Methyloxazolidin-2-one have focused on its interactions with biological macromolecules. For instance, it has been shown to bind effectively to certain proteins, influencing their activity and stability. Research into its interaction with enzymes has revealed potential pathways for drug design, particularly in targeting resistant bacterial strains .
(S)-4-Methyloxazolidin-2-one shares structural similarities with several other compounds within the oxazolidinone family. Here are some comparable compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(R)-4-Methyloxazolidin-2-one | 16112-59-7 | 0.92 |
(S)-4-Isopropyl-2-oxazolidinone | 17016-83-0 | 0.81 |
tert-Butyl (1-hydroxypropan-2-yl)carbamate | 147252-84-4 | 0.85 |
tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate | 125414-41-7 | 0.83 |
(R)-4-Isopropyloxazolidin-2-one | 95530-58-8 | 0.81 |
What distinguishes (S)-4-Methyloxazolidin-2-one from these similar compounds is its specific chirality and resultant biological activity profile. The (S)-enantiomer has shown enhanced antibacterial properties compared to its (R)-counterpart, making it particularly valuable in therapeutic contexts . Additionally, its ability to participate in diverse
Irritant